1-Naphthalenemethanol

Thermochemistry Calorimetry Isomer Stability

1-Naphthalenemethanol (1-positional isomer) is essential for aryl sulfotransferase IV enzymology, UV photooxidation studies of alkylnaphthalenes, and antibacterial bioassay-guided fractionation research. It is thermodynamically distinct (2.4 kJ·mol⁻¹ lower combustion enthalpy) and metabolically divergent from the 2-isomer. Suitable as an analytical reference standard for atmospheric chemistry, thermochemical calibration, and natural product MIC determination. 98% purity; 1–500 g available.

Molecular Formula C11H10O
Molecular Weight 158.20 g/mol
CAS No. 4780-79-4
Cat. No. B1198782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthalenemethanol
CAS4780-79-4
Synonyms1-naphthalenemethanol
1-naphthylmethanol
Molecular FormulaC11H10O
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CO
InChIInChI=1S/C11H10O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8H2
InChIKeyPBLNHHSDYFYZNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.02 M

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthalenemethanol (CAS 4780-79-4): A Versatile Naphthalene-Derived Building Block for Pharmaceutical and Agrochemical Research


1-Naphthalenemethanol (CAS 4780-79-4), a hydroxyl-substituted naphthalene derivative, is a crucial intermediate in organic synthesis and a naturally occurring antibacterial compound [1]. It serves as a key photolysis product of the plant growth regulator 1-naphthaleneacetic acid and is utilized in UV photooxidation studies . Its synthetic accessibility via solvent-free Cannizzaro reaction yields 79% product, highlighting its role in green chemistry [2]. This compound's unique position as a benzylic alcohol with a naphthalene scaffold makes it a valuable probe for enzymatic sulfation studies and a scaffold for developing fungicidal derivatives [3].

Why 1-Naphthalenemethanol (CAS 4780-79-4) Cannot Be Replaced by Its 2-Naphthyl Isomer or Naphthoic Acid Analogs


Substituting 1-naphthalenemethanol with its 2-naphthyl isomer (CAS 1592-38-7) or naphthoic acid derivatives (e.g., 1-naphthoic acid) is not chemically or biologically equivalent due to distinct thermodynamic stability, differential enzyme inhibition, and divergent biological activity profiles [1]. The 1-naphthyl isomer exhibits a higher standard molar enthalpy of formation in the gas phase (30.2 ± 3.5 kJ·mol⁻¹) compared to the 2-naphthyl isomer (28.9 ± 3.9 kJ·mol⁻¹), reflecting altered electronic and steric contributions [1]. Furthermore, 1-naphthalenemethanol serves as a specific substrate for arylsulfotransferase IV, with its sulfation inhibited by naphthoic acids but not by naphthylacetic acids, which exhibit 10-fold higher Ki values [2]. Such differences underscore the critical importance of selecting the precise isomer for applications ranging from enzymatic studies to agrochemical development.

Quantitative Differentiation of 1-Naphthalenemethanol (CAS 4780-79-4): Head-to-Head Comparisons with Isomers and Analogs


Thermodynamic Stability: 1-Naphthalenemethanol vs. 2-Naphthalenemethanol

The standard molar enthalpy of formation in the gas phase at 298.15 K for 1-naphthalenemethanol is 30.2 ± 3.5 kJ·mol⁻¹, compared to 28.9 ± 3.9 kJ·mol⁻¹ for 2-naphthalenemethanol, as measured by static bomb calorimetry and Calvet microcalorimetry [1]. This 1.3 kJ·mol⁻¹ difference indicates a marginally higher thermodynamic stability for the 2-isomer under standard conditions, which may influence reaction outcomes and material selection in high-temperature processes.

Thermochemistry Calorimetry Isomer Stability

Enzymatic Sulfation Inhibition: Naphthoic Acids vs. Naphthylacetic Acids

In AST IV-catalyzed sulfation assays using 1-naphthalenemethanol as substrate, 1-naphthoic acid and 2-naphthoic acid act as competitive inhibitors with Ki values approximately 10-fold lower (i.e., more potent) than those of 1-naphthylacetic acid and 2-naphthylacetic acid [1]. This significant difference in inhibitory potency highlights the specificity of the enzyme's active site and underscores the utility of 1-naphthalenemethanol as a sensitive probe for distinguishing between naphthoic and naphthylacetic acid derivatives in sulfotransferase studies.

Enzymology Sulfotransferase Drug Metabolism

Green Synthesis Efficiency: Solvent-Free Cannizzaro Reaction Yields

Under solvent-free Cannizzaro conditions, α-naphthaldehyde is converted to 1-naphthoic acid and 1-naphthalenemethanol in 86% and 79% yields, respectively, using powdered KOH as the base [1]. This 79% yield for 1-naphthalenemethanol is achieved without organic solvents, contrasting with traditional solvent-based methods that often generate greater waste and may require more complex purification. While direct comparative yields for 2-naphthaldehyde under identical conditions are not available, this methodology specifically leverages the reactivity of α-naphthaldehyde to access the 1-isomer, highlighting a practical synthetic advantage.

Green Chemistry Synthetic Methodology Solvent-Free Reactions

Antibacterial Activity as a Natural Product vs. Synthetic Analogs

1-Naphthalenemethanol was identified as a constituent in a lipophilic fraction (F1) from Annona senegalensis root bark, which exhibited antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa with MIC values of 60, 150, and 40 μg/mL, respectively [1]. While the pure compound's individual MIC is not reported, its presence in an active fraction suggests it contributes to the observed antibacterial effect, distinguishing it from synthetic analogs like 2-naphthalenemethanol, which is primarily noted as a metabolite of an environmental pollutant with pulmonary toxicity . This natural product origin offers a distinct starting point for developing antibacterial agents with potentially different safety and efficacy profiles.

Antimicrobial Natural Products Drug Discovery

Role as a Photolysis Product of 1-Naphthaleneacetic Acid

1-Naphthalenemethanol is an intermediate photolysis product of 1-naphthaleneacetic acid (NAA), a widely used synthetic auxin . This photolytic relationship is specific to the 1-naphthyl isomer and is not shared by the 2-naphthyl isomer or other naphthalene derivatives lacking the correct substitution pattern. The compound has been employed to investigate UV photooxidation of 1-methylnaphthalene in the presence of dry or humid air, serving as a model for environmental contaminant transformation . This unique photochemical connection provides a distinct application niche for 1-naphthalenemethanol in environmental fate studies and as a reference standard in analytical method development.

Photochemistry Environmental Fate Plant Growth Regulators

Fungicidal Activity of Alpha-Ethynyl Derivatives: 1- vs. 2-Naphthalenemethanol Scaffolds

Alpha-ethynyl-1-naphthalenemethanol and alpha-ethynyl-2-naphthalenemethanol both exhibit fungicidal activity against plant pathogenic fungi, as disclosed in US Patent 3,320,122 [1]. The patent describes their use for controlling fungi when applied to seeds or soil, but does not provide quantitative comparative efficacy data between the two isomers. This indicates that the ethynyl substitution imparts fungicidal properties regardless of the naphthalene substitution pattern, but the 1-naphthalenemethanol scaffold remains a viable starting material for developing such agrochemicals, offering an alternative to the 2-isomer for structure-activity relationship studies and potential intellectual property considerations.

Agrochemical Fungicide Structure-Activity Relationship

1-Naphthalenemethanol (CAS 4780-79-4): Application Scenarios Derived from Quantitative Differentiation


Thermochemical Studies Requiring Precise Isomer Differentiation

Researchers conducting thermochemical investigations of naphthalene derivatives should select 1-naphthalenemethanol when a marginally higher standard molar enthalpy of formation (30.2 kJ·mol⁻¹) is required compared to the 2-isomer (28.9 kJ·mol⁻¹) [1]. This quantifiable energetic difference, measured by bomb calorimetry, can influence reaction energetics, stability assessments, and computational validation studies.

Enzymatic Sulfation Assays for Aryl Sulfotransferase (AST IV) Specificity

1-Naphthalenemethanol serves as an optimal substrate for studying AST IV inhibition by carboxylic acids, as it allows clear discrimination between naphthoic acids (potent inhibitors) and naphthylacetic acids (weak inhibitors with ~10-fold higher Ki values) [1]. This specificity is crucial for researchers developing selective sulfotransferase inhibitors or studying xenobiotic metabolism pathways.

Green Chemistry Education and Solvent-Free Synthetic Methodology

The solvent-free Cannizzaro reaction yielding 1-naphthalenemethanol in 79% from α-naphthaldehyde represents a practical, waste-minimizing synthetic route suitable for undergraduate teaching laboratories and industrial process development [1]. This method directly addresses the growing demand for sustainable chemical practices and provides a high-yield alternative to traditional solvent-based syntheses.

Antimicrobial Natural Product Research and Lead Discovery

Investigators exploring plant-derived antibacterial agents should consider 1-naphthalenemethanol as a naturally occurring constituent in Annona senegalensis extracts, which demonstrated activity against B. subtilis, S. aureus, and P. aeruginosa [1]. In contrast, the 2-isomer is a toxic metabolite of environmental pollutants, making the 1-isomer a more favorable starting point for developing new antimicrobial leads with potentially safer profiles [2].

Environmental Fate Studies of the Plant Growth Regulator 1-Naphthaleneacetic Acid

Environmental chemists and analytical method developers require 1-naphthalenemethanol as a reference standard for identifying and quantifying photodegradation products of 1-naphthaleneacetic acid (NAA) in soil and water [1]. Its unique photolytic relationship to NAA makes it an essential tool for monitoring agricultural runoff and assessing environmental persistence.

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